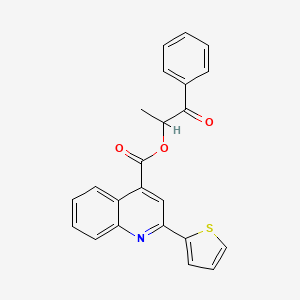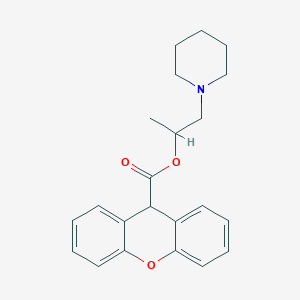![molecular formula C27H22N2O3S B11600906 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600906.png)
11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining chromenyl, thienyl, and dibenzo-diazepinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thienyl intermediates, followed by their coupling with the dibenzo-diazepinone core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-methoxy-benzoic acid 4-methyl-2-oxo-2H-chromen-7-yl ester: This compound shares the chromenyl moiety but differs in its overall structure and functional groups.
Other dibenzo-diazepinone derivatives: Compounds with similar core structures but different substituents can provide insights into the structure-activity relationships and unique properties of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Uniqueness
The uniqueness of this compound lies in its combination of chromenyl, thienyl, and dibenzo-diazepinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C27H22N2O3S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
6-(6-methyl-4-oxochromen-3-yl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H22N2O3S/c1-15-8-9-23-17(11-15)27(31)18(14-32-23)26-25-21(28-19-5-2-3-6-20(19)29-26)12-16(13-22(25)30)24-7-4-10-33-24/h2-11,14,16,26,28-29H,12-13H2,1H3 |
InChIキー |
MUMHMWOUMKDPOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=CS5)NC6=CC=CC=C6N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11600826.png)
![Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11600829.png)
![6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B11600835.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11600836.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11600837.png)

![1'-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11600874.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B11600875.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600878.png)
![(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600885.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11600896.png)
![(5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11600899.png)
![8-butyl-4,4-dimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11600903.png)
